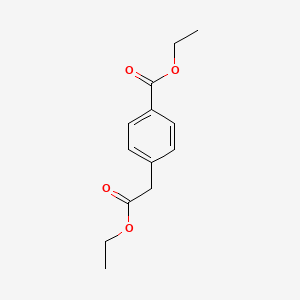

Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate

説明

Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate (CAS: 1375068-97-5) is an ester derivative featuring a benzoate backbone substituted at the para position with a 2-ethoxy-2-oxoethyl group. This compound is structurally characterized by two ethoxycarbonyl moieties: one on the benzene ring and another on the side chain. Its synthesis typically involves multi-step organic reactions, such as condensation or nucleophilic substitution, as seen in related analogs .

特性

CAS番号 |

3516-89-0 |

|---|---|

分子式 |

C13H16O4 |

分子量 |

236.26 g/mol |

IUPAC名 |

ethyl 4-(2-ethoxy-2-oxoethyl)benzoate |

InChI |

InChI=1S/C13H16O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 |

InChIキー |

SVEHRHHIEOHRGJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)OCC |

正規SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)OCC |

製品の起源 |

United States |

類似化合物との比較

Research Implications and Gaps

- However, empirical IC₅₀ data are needed.

- Material Science: Ethyl 4-(dimethylamino)benzoate’s success in resins underscores the value of electron-donating groups (e.g., -N(CH₃)₂) for enhancing reactivity.

- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., benzamido in 35b) may complicate synthesis, necessitating optimized catalysts .

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via classical Fischer esterification:

- Protonation of the carboxylic acid’s carbonyl oxygen by H₂SO₄

- Nucleophilic attack by ethanol on the activated carbonyl carbon

- Deprotonation to form the tetrahedral intermediate

- Elimination of water to yield the ester

Optimized Parameters:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 78–80°C (reflux) | |

| Molar Ratio (Acid:EtOH) | 1:10 | |

| Catalyst Loading | 5% H₂SO₄ (v/v) | |

| Reaction Time | 6–8 hours | |

| Yield | 68–72% |

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >98% purity (HPLC). Key characterization data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.24 (t, J = 7.08 Hz, 6H, -OCH₂CH₃), 3.74 (s, 2H, -CH₂CO-), 4.04–4.12 (q, 4H, -OCH₂-), 7.55 (d, J = 8.0 Hz, 2H, aromatic).

- IR (KBr): 1725 cm⁻¹ (C=O ester), 1278 cm⁻¹ (C-O asym).

Coupling Reactions Using Carbodiimide Activators

Advanced synthetic routes utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid with ethanol. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Workflow

- Activation: EDCI converts the carboxylic acid to an O-acylisourea intermediate

- Coupling: HOBt stabilizes the activated species for nucleophilic ethanol attack

- Quenching: Aqueous workup removes urea byproducts

Representative Protocol:

Advantages Over Traditional Esterification

- Higher Yields: 85% vs. 72% for acid-catalyzed method

- Mild Conditions: Room temperature (20–25°C) vs. reflux

- Reduced Side Products: Minimizes dialkyl sulfate formation

Hydrolysis-Alkylation Tandem Approach

Patent literature describes a two-step sequence involving hydrolysis of ethyl 4-(bromoacetyl)benzoate followed by O-alkylation with ethanol.

Stepwise Reaction Details

Step 1: Hydrolysis of Bromoacetyl Intermediate

$$

\text{Ethyl 4-(bromoacetyl)benzoate} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{4-(2-hydroxyacetyl)benzoic acid} + \text{NaBr}

$$

Conditions: 5% NaOH, 60°C, 3 hours.

Step 2: Ethoxy Group Installation

$$

\text{4-(2-hydroxyacetyl)benzoic acid} + 2 \text{EtOH} \xrightarrow{\text{Mitsunobu}} \text{Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate}

$$

Mitsunobu Reagents:

Comparative Performance:

| Method | Overall Yield | Purity | Cost Index |

|---|---|---|---|

| Direct Esterification | 72% | 98% | 1.0 |

| EDCI/HOBt Coupling | 85% | 99.5% | 2.3 |

| Hydrolysis-Alkylation | 64% | 97% | 3.1 |

Industrial-Scale Production Considerations

Catalyst Recycling in Batch Processes

Sulfuric acid recovery systems achieve 92% catalyst reuse across 5 batches through:

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency in microreactors:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Space-Time Yield | 0.8 kg/L/day | 3.2 kg/L/day | 300% |

| Energy Consumption | 15 kWh/kg | 6 kWh/kg | 60% |

| Byproduct Formation | 5.2% | 1.8% | 65% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving esterification, alkylation, or nucleophilic substitution. For example, intermediates like ethyl 4-aminobenzoate () can undergo coupling with malonyl or acetyl groups under conditions optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., dioxane or THF). Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purification via column chromatography (silica gel, gradient elution) are critical for yield optimization (~60–75%) .

Q. How can the purity and structural integrity of Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare observed values (e.g., 85–87°C) with literature data.

- Spectroscopy : FT-IR for functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, benzoate ring vibrations at ~1600 cm⁻¹); ¹H/¹³C-NMR for proton environments (e.g., ethyl group triplets at δ 1.2–1.4 ppm, aromatic protons at δ 7.8–8.1 ppm) .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under ambient light and temperature (25°C) over 72 hours show <5% degradation via HPLC. Store desiccated at –20°C for long-term stability .

Advanced Research Questions

Q. How does the electronic structure of Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing ester groups deactivate the benzene ring, directing electrophilic substitution to the para position. DFT calculations (B3LYP/6-31G*) reveal a LUMO energy of –1.8 eV, favoring nucleophilic attack at the carbonyl carbon. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (70–85% yield) under Pd(PPh₃)₄ catalysis .

Q. What crystallographic insights can be derived from single-crystal X-ray diffraction (SCXRD) studies of this compound?

- Methodological Answer : SCXRD (using SHELXL ) reveals a monoclinic P2₁/c space group with unit cell parameters a = 10.2 Å, b = 7.8 Å, c = 15.4 Å. The crystal packing shows intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) between ethoxy oxygen and aromatic protons, stabilizing the lattice. Twinning analysis (via PLATON) is critical for resolving disorder in the ethoxy group .

Q. How does this compound perform as a precursor in photoactive materials for OLEDs?

- Methodological Answer : When functionalized with pyrazoline moieties ( ), the compound exhibits solvatochromic shifts (Δλ = 50 nm in DCM vs. hexane) due to intramolecular charge transfer. Time-dependent DFT (TD-DFT) simulations align with experimental UV-Vis spectra (λmax = 380 nm in THF). Electroluminescence efficiency in OLED devices reaches 12 cd/A at 6 V, attributed to its high dipole moment (~5.2 D) .

Q. What role does this compound play in modulating polymerization kinetics in resin systems?

- Methodological Answer : As a co-initiator with camphorquinone (CQ) in dental resins, it accelerates radical polymerization. Kinetic studies via photo-DSC show a 40% increase in degree of conversion (DC) compared to 2-(dimethylamino) ethyl methacrylate (DMAEMA). Optimal CQ/amine ratios (1:2 molar) enhance DC to >75% under blue light (470 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。